![molecular formula C13H27NO B14165941 N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine CAS No. 88091-96-7](/img/structure/B14165941.png)
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine is an organic compound that features an amine group bonded to a butyl chain and a 3,3-dimethyloxirane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine typically involves the reaction of butylamine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted amines or other derivatives.
Applications De Recherche Scientifique
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane moiety can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: A structurally related compound with similar reactivity but lacking the butylamine moiety.
Butylamine: Shares the butylamine group but lacks the oxirane ring.
N-methyl-N-[(3,3-dimethyloxiran-2-yl)methyl]amine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine is unique due to the combination of the butylamine and 3,3-dimethyloxirane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Propriétés
Numéro CAS |
88091-96-7 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-5-7-9-14(10-8-6-2)11-12-13(3,4)15-12/h12H,5-11H2,1-4H3 |
Clé InChI |
KVBGOVRYRMFEQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC1C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


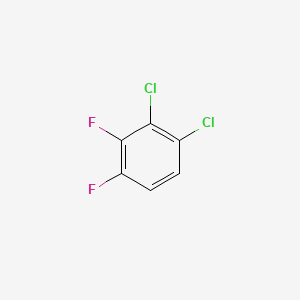
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
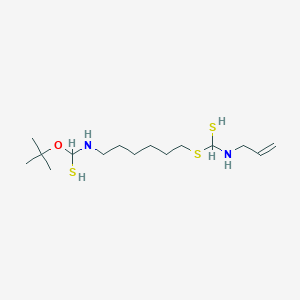
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)

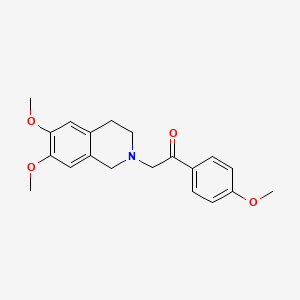
![6'-(4-methoxyphenyl)-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B14165895.png)
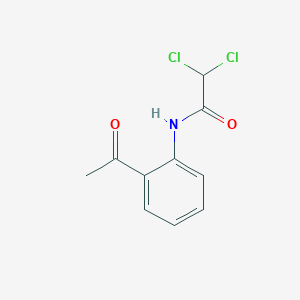
![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
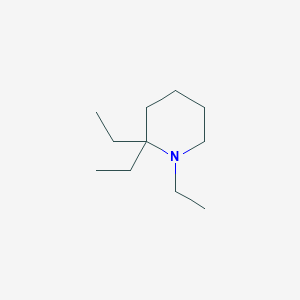
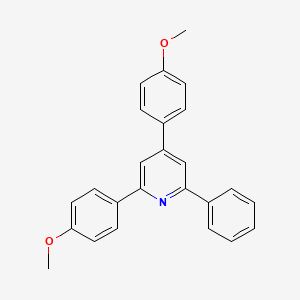
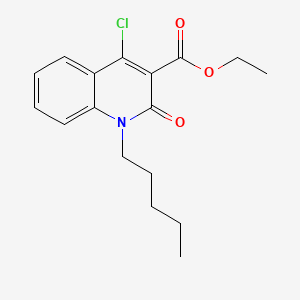
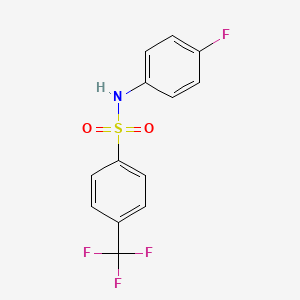
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
